molecular formula C12H14O2 B8537153 2,2-Dimethyl-3-phenylbut-3-enoic acid

2,2-Dimethyl-3-phenylbut-3-enoic acid

Cat. No. B8537153
M. Wt: 190.24 g/mol
InChI Key: VVAAEZRUOFCZSX-UHFFFAOYSA-N
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Patent
US07776897B2

Procedure details

tert-Butyl 2,2-dimethyl-3-phenylbut-3-enoate and trifluoroacetic acid were reacted in methylene chloride at room temperature to obtain 2,2-dimethyl-3-phenylbut-3-enoic acid.
Name
tert-Butyl 2,2-dimethyl-3-phenylbut-3-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:18])([C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[CH2:11])[C:3]([O:5]C(C)(C)C)=[O:4].FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:1][C:2]([CH3:18])([C:10]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[CH2:11])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
tert-Butyl 2,2-dimethyl-3-phenylbut-3-enoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OC(C)(C)C)(C(=C)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(C(=C)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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